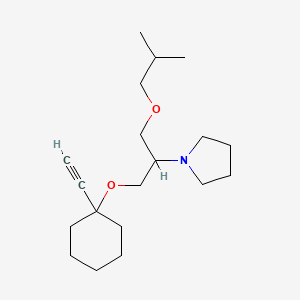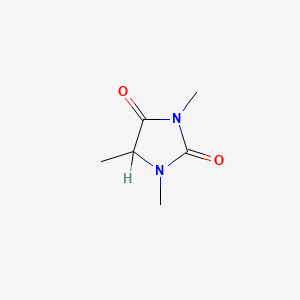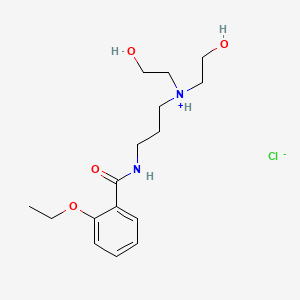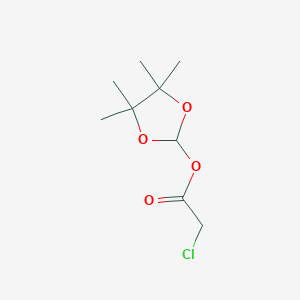
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate is a chemical compound known for its unique structure and reactivity. It is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate typically involves the reaction of 4,4,5,5-Tetramethyl-1,3-dioxolane-2-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one and chloroacetic acid.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs in the presence of water or aqueous base.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Major Products
Nucleophilic substitution: Products include substituted dioxolanes.
Hydrolysis: Products are 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one and chloroacetic acid.
Esterification: Products are esters of this compound.
科学研究应用
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate involves its reactivity as an electrophile due to the presence of the chloroacetate group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one: A related compound with similar reactivity but lacking the chloroacetate group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl compounds: These compounds have a boron atom in place of the carbonyl group and exhibit different reactivity patterns
Uniqueness
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate is unique due to its combination of the dioxolane ring and the chloroacetate group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products .
属性
CAS 编号 |
73761-36-1 |
|---|---|
分子式 |
C9H15ClO4 |
分子量 |
222.66 g/mol |
IUPAC 名称 |
(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl) 2-chloroacetate |
InChI |
InChI=1S/C9H15ClO4/c1-8(2)9(3,4)14-7(13-8)12-6(11)5-10/h7H,5H2,1-4H3 |
InChI 键 |
UIINPVSSFNRBHB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OC(O1)OC(=O)CCl)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


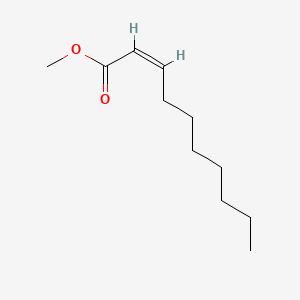


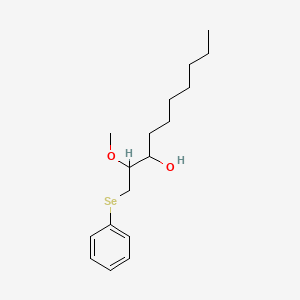
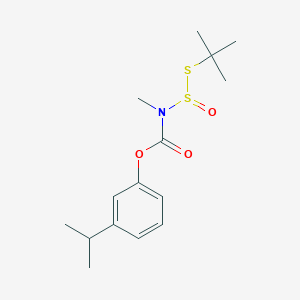
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
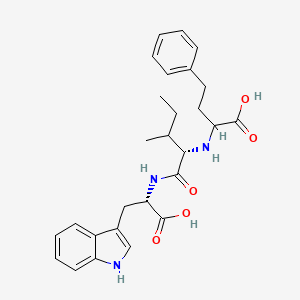
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
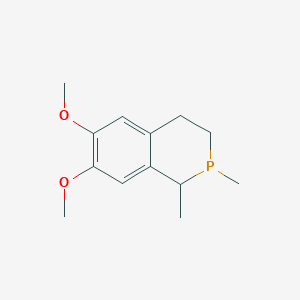
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

